Methyl 1-benzylpiperidine-3-carboxylate
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Overview
Description
“Methyl 1-benzylpiperidine-3-carboxylate” is a chemical compound with the CAS Number: 50585-91-6 . It has a molecular weight of 233.31 and its IUPAC name is methyl 1-benzyl-3-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-benzylpiperidine-3-carboxylate” is 1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 1-benzylpiperidine-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 233.31 .Scientific Research Applications
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Neurodegenerative Diseases
- Hydroxytyrosol derivatives of donepezil, which include 4-hydroxy-3-methoxyphenethyl 1-benzylpiperidine-4-carboxylate (HT3) and 4-hydroxyphenethyl 1-benzylpiperidine-4-carboxylate-donepezil derivatives (HT4), have been studied for their effects on enzymes involved in neurodegenerative disorders .
- These compounds have been found to be effective inhibitors of monoamine oxidase A (MAO-A), with a scarce effect on MAO-B, and were almost ineffective on xanthine oxidase (XO) .
Stimulants
- 4-Benzylpiperidine is a drug and research chemical used in scientific studies .
- It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
- It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
Monoamine Oxidase Inhibitor
- 4-Benzylpiperidine also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Synthesis
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
NMDA Antagonist
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 1-benzylpiperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMYSVPWAUCMJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434940 |
Source
|
Record name | Methyl 1-benzylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzylpiperidine-3-carboxylate | |
CAS RN |
50585-91-6 |
Source
|
Record name | Methyl 1-benzylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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